cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
CAS No.: 1705829-24-8
Cat. No.: VC4236371
Molecular Formula: C13H21NOS
Molecular Weight: 239.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705829-24-8 |
|---|---|
| Molecular Formula | C13H21NOS |
| Molecular Weight | 239.38 |
| IUPAC Name | cyclobutyl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
| Standard InChI | InChI=1S/C13H21NOS/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3 |
| Standard InChI Key | HJPMMMLFFPHQKX-UHFFFAOYSA-N |
| SMILES | CSC1CC2CCC(C1)N2C(=O)C3CCC3 |
Introduction
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound classified under the category of alkaloids, which are nitrogen-containing compounds often derived from plant sources and known for their pharmacological effects. This compound features a cyclobutyl group and a methylthio substituent on a bicyclic framework, which is significant for its biological activity.
Synthesis of Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
The synthesis of this compound typically involves several steps, where parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. The synthesis process often requires careful control of conditions to ensure the desired stereochemistry and functional group transformations.
Biological Activity and Potential Applications
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone may interact with specific receptors in the central nervous system or gastrointestinal tract, suggesting potential applications in pharmaceuticals. Experimental data from pharmacological studies would provide insights into its efficacy and potency at various targets.
Chemical Reactions and Derivatives
Understanding the chemical reactions involving this compound is essential for developing synthetic routes and exploring potential derivatives with enhanced activity. The compound's three-dimensional conformation significantly influences its interaction with biological targets.
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